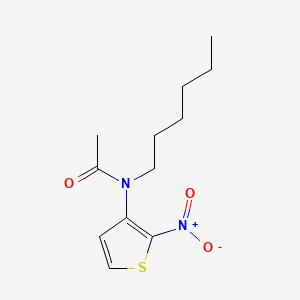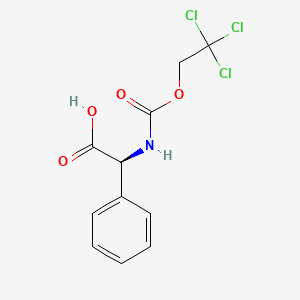
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the reaction of phenylacetic acid with trichloroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the trichloroethoxycarbonyl chloride and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The trichloroethoxycarbonyl group can be reduced to yield simpler carbonyl compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phenolic compounds, reduced carbonyl derivatives, and various substituted amides. These products are often isolated and purified using techniques such as distillation and chromatography .
科学的研究の応用
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several scientific research applications, including:
作用機序
The mechanism of action of (S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The trichloroethoxycarbonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the phenyl and aminoacetic acid moieties can interact with protein surfaces, modulating their activity and function .
類似化合物との比較
Similar Compounds
- (2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid
- (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid
- (2S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
(S)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trichloroethoxycarbonyl group provides a protective function, allowing selective reactions to occur at other sites of the molecule. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
特性
CAS番号 |
83846-88-2 |
|---|---|
分子式 |
C11H10Cl3NO4 |
分子量 |
326.6 g/mol |
IUPAC名 |
(2S)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1 |
InChIキー |
LROKCBKQEZCUKI-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
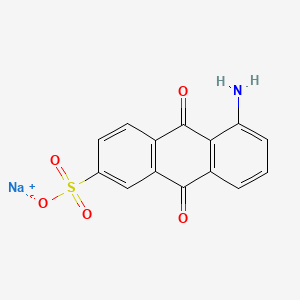
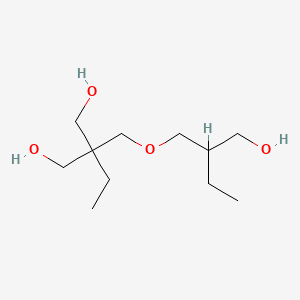
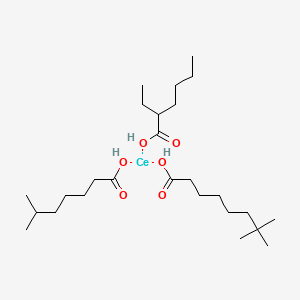
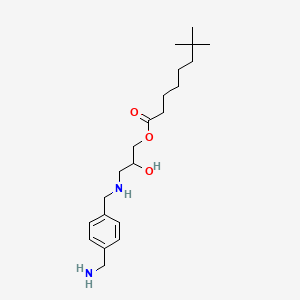
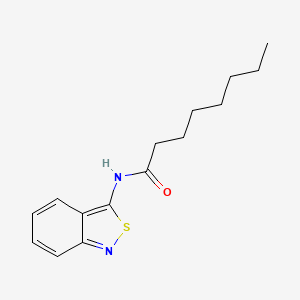
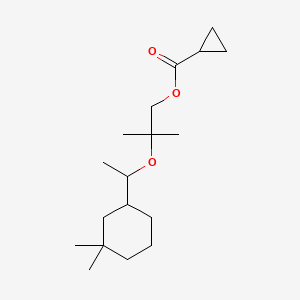
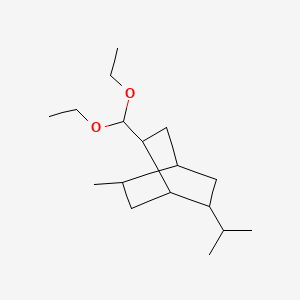
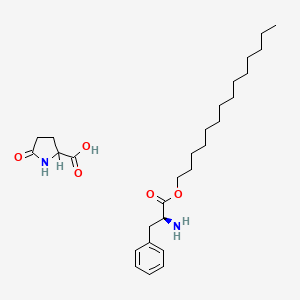
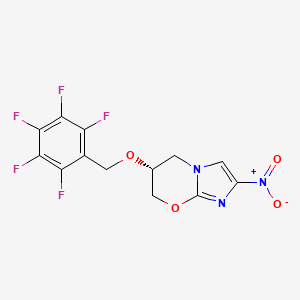
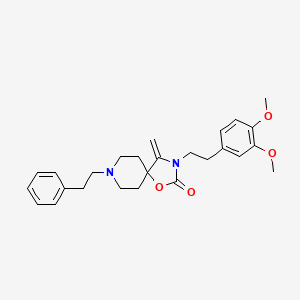
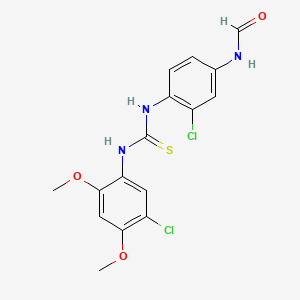
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
